N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylprop-2-en-1-ylidene group and a pyridin-2-ylsulfanyl group attached to an acetohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3-phenylprop-2-en-1-aldehyde with 2-(pyridin-2-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or bind to specific receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one
- 3-(2-ethoxyphenyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H15N3OS/c20-15(13-21-16-10-4-5-11-17-16)19-18-12-6-9-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20)/b9-6+,18-12+ |
InChI Key |
GTHBIDPZLIYMBG-PXYULHTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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